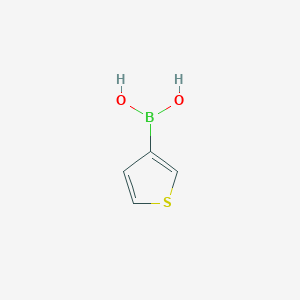

3-Thienylboronic acid

描述

Structure

2D Structure

属性

IUPAC Name |

thiophen-3-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BO2S/c6-5(7)4-1-2-8-3-4/h1-3,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMBSXGYAQZCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342433 | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6165-69-1 | |

| Record name | 3-Thienylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6165-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiopheneboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (thiophen-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Thiopheneboronic Acid and Its Derivatives

Established Synthetic Routes to 3-Thiopheneboronic Acid

The synthesis of 3-thiopheneboronic acid has been approached through several established methods, primarily relying on organometallic intermediates.

Organolithium and Borate (B1201080) Ester Hydrolysis Protocols (e.g., from 3-bromothiophene)

A conventional and widely utilized method for the synthesis of 3-thiopheneboronic acid begins with 3-bromothiophene (B43185). This protocol involves a halogen-metal exchange to form an organolithium intermediate, which is then reacted with a borate ester, followed by hydrolysis to yield the desired boronic acid.

The process typically starts with the reaction of 3-bromothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to generate 3-thienyllithium. This intermediate is highly reactive and is subsequently treated with a trialkyl borate, most commonly triisopropyl borate or trimethyl borate. The borate ester undergoes nucleophilic attack by the 3-thienyllithium, forming a boronate ester intermediate. The final step is the acidic hydrolysis of this boronate ester, which yields 3-thiopheneboronic acid. This method is a modification of the procedure described by Gronowitz. orgsyn.org

A similar approach can be used to synthesize potassium halomethyltrifluoroborates, where n-BuLi reacts with dihalomethanes in the presence of a trialkyl borate, followed by treatment with potassium hydrogen fluoride (B91410) (KHF₂). nih.gov This demonstrates the versatility of using organolithium reagents and borate esters in the formation of organoboron compounds. nih.gov

"One-Pot" Procedures for Functionalized Thiopheneboronic Acids

"One-pot" syntheses offer a streamlined approach to producing functionalized thiopheneboronic acids by minimizing the number of separate reaction and purification steps. These procedures are highly valued for their efficiency and atom economy.

One such method involves the synthesis of highly substituted thiophenes and benzo[b]thiophenes from readily available bromoenynes and o-alkynylbromobenzene derivatives. nih.govscispace.com This one-pot procedure entails a palladium-catalyzed C-S bond formation using a hydrogen sulfide (B99878) surrogate, followed by a heterocyclization reaction. nih.govscispace.com Furthermore, the process can be extended to include in situ functionalization with various electrophiles, allowing for the creation of a diverse range of highly substituted sulfur heterocycles in a single sequence. nih.govscispace.com

Another example of a one-pot synthesis is the amine-promoted Petasis borono-Mannich reaction, which has been used to create functionalized 2,5-dihydrofurans from 1,2-oxaborol-2(5H)-ols and salicylaldehydes. nih.gov While not directly for thiopheneboronic acid, this showcases the power of one-pot reactions involving boronic acid derivatives. Similarly, one-pot procedures have been developed for the synthesis of amine-substituted aryl sulfides and benzo[b]thiophene derivatives from nitroaryl halides. acs.org

Advanced Synthetic Approaches for Substituted Thiophene (B33073) Boronic Acid Derivatives

More advanced methods have been developed to achieve greater control over the synthesis of substituted thiophene boronic acid derivatives, particularly concerning the regioselectivity of the borylation.

Regioselective Synthesis of Thiophene-Boronic Acids

Achieving regioselectivity in the synthesis of thiophene-boronic acids is crucial, especially when dealing with substituted thiophenes where multiple positions are available for functionalization. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this purpose. researchgate.netumich.edumsu.edu The regioselectivity of this reaction is primarily governed by steric factors, allowing for the targeted borylation of specific C-H bonds. umich.edu

For 3-substituted thiophenes, iridium-catalyzed borylation can lead to a mixture of 2- and 5-borylated products. msu.edu The ratio of these isomers is influenced by the nature of the substituent at the 3-position. msu.edu For instance, with electron-withdrawing groups or sterically hindered electrophiles, 5-substitution is generally favored. researchgate.net In some cases, high regioselectivity for the 5-borylated isomer can be achieved, making it a synthetically useful method. msu.edu Manganese-catalyzed C-H borylation has also been reported for thiophene derivatives, generally showing more efficient reactivity for 2-substituted thiophenes compared to their 3-substituted counterparts. ed.ac.uk

A metal-free, regiocontrolled approach has also been developed to access exclusively 3-borylated thiophene derivatives using B-chlorocatecholborane as a carbophilic Lewis acid to activate (Z)-organylthioenyne substrates. organic-chemistry.org

Synthesis of Thiophene-Containing Monomers for Polymerization

Thiophene-containing monomers, particularly those with boronic acid or boronate ester functionalities, are essential building blocks for the synthesis of conjugated polymers via Suzuki-Miyaura polymerization. acs.orgacs.org These polymers are of great interest for applications in organic electronics.

A significant advancement in this area is the use of N-methyliminodiacetic acid (MIDA) boronate esters. acs.orgacs.orgnih.govmanchester.ac.uknih.gov Thienyl MIDA boronate esters are bench-stable, crystalline solids that can be synthesized in high purity and good yield through a one-pot electrophilic C-H borylation. acs.orgacs.orgnih.govmanchester.ac.uknih.gov The MIDA group acts as a protecting group for the boronic acid, which can be slowly released under specific hydrolytic conditions during the polymerization reaction. nih.govnih.gov This "slow release" strategy enables highly effective Suzuki-Miyaura copolymerizations, leading to the formation of high molecular weight, regioregular polythiophenes with excellent yields. acs.orgacs.orgnih.govnih.gov This method provides a stable and less toxic alternative to the often-used di-trimethylstannyl monomers in Stille copolymerization. nih.govnih.gov

The electrochemical polymerization of 3-thienylboronic acid itself has also been demonstrated, producing thin, flexible films of poly-3-thienylboronic acid. dntb.gov.uad-nb.inforesearchgate.netresearchgate.netnih.gov This method offers a direct route to the polymer from the monomer. dntb.gov.uad-nb.inforesearchgate.netresearchgate.net

Green Chemistry Approaches in 3-Thiopheneboronic Acid Synthesis

Efforts to develop more environmentally friendly synthetic methods have led to several green chemistry approaches for the synthesis of thiophene oligomers and, by extension, their boronic acid precursors.

Microwave-assisted synthesis has been shown to be a rapid and efficient method for the Suzuki coupling of thienyl boronic acids and esters with thienyl bromides. researchgate.netnih.govacs.orgacs.org These reactions can be performed solvent-free, using a solid support like aluminum oxide, which significantly reduces waste and reaction times. researchgate.netnih.govacs.orgacs.org For example, quinquethiophene has been synthesized in just 11 minutes with a 74% isolated yield using this method. researchgate.netacs.org This approach offers a novel, general, and very rapid route to thiophene-based materials. researchgate.netnih.govacs.org

The use of water as a solvent is another key aspect of green chemistry. One-pot syntheses in aqueous media, such as the amine-promoted Petasis borono-Mannich reaction, contribute to greener synthetic protocols. nih.gov Additionally, a transition-metal-free approach for synthesizing 3-borylated thiophenes has been developed, which avoids the use of potentially toxic and expensive metal catalysts. organic-chemistry.org

Data Tables

Table 1: Regioselectivity in Iridium-Catalyzed Borylation of 3-Substituted Thiophenes

| Entry | 3-Substituent | Isomer Ratio (5-borylated / 2-borylated) |

| 1 | -CN | 1 : 1.5 |

| 2 | -Cl | 2.3 : 1 |

| 3 | -Br | 2.5 : 1 |

| 4 | -Me | 4.0 : 1 |

| 5 | -OMe | >20 : 1 |

| 6 | -SMe | >20 : 1 |

| 7 | -CO₂Me | >20 : 1 |

| 8 | -p-Tol | 9.0 : 1 |

Data sourced from research on iridium-catalyzed borylation of thiophenes. msu.edu

Table 2: Microwave-Assisted Suzuki Coupling for Thiophene Oligomer Synthesis

| Reactants | Product | Reaction Time | Isolated Yield |

| 2-bromo-2,2′-bithiophene + bis(pinacolato)diboron | Quaterthiophene | 6 min | 65% |

| Dibromoterthiophene + Thienylboronic acid | Quinquethiophene | 11 min | 74% |

Data sourced from studies on solvent-free, microwave-assisted synthesis. researchgate.netacs.org

Chemical Reactivity and Mechanistic Studies of 3 Thiopheneboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and 3-thiopheneboronic acid is a common participant in this reaction. This reaction facilitates the formation of a carbon-carbon bond between the thiophene (B33073) ring and various aryl or heteroaryl halides.

Other Metal-Catalyzed Coupling Reactions Involving Thiopheneboronic Acids (e.g., Stille)

While the Suzuki-Miyaura coupling is the most prominent, 3-thiopheneboronic acid and its derivatives can also participate in other metal-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organostannane with an organohalide catalyzed by palladium, is a related transformation. organic-chemistry.org Although the Suzuki reaction is often preferred due to the lower toxicity of boron compounds compared to tin compounds, the Stille reaction can be a valuable alternative, particularly in cases where the corresponding boronic acid is unstable. nih.govorganic-chemistry.org For instance, the instability of some thiophene boronic acid derivatives, especially those with multiple thienyl units, has led to the use of the Stille coupling as a more efficient method for synthesizing certain polythiophene-containing molecules. nih.gov

Non-Catalytic Reactions of 3-Thiopheneboronic Acid

While 3-Thiopheneboronic acid is predominantly utilized in metal-catalyzed cross-coupling reactions, its constituent functional groups—the boronic acid and the thiophene ring—exhibit inherent reactivity in non-catalytic transformations.

The boronic acid group, -B(OH)₂, is a Lewis acid and readily undergoes reactions characteristic of this functionality. One of the most fundamental non-catalytic reactions is the equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate form in aqueous solution. mdpi.com This equilibrium is pH-dependent and crucial for its subsequent reactions. mdpi.com

A key non-catalytic reaction is the formation of boronic esters through condensation with diols. This reaction is reversible and is central to the application of boronic acids in chemical sensing. mdpi.com In the presence of a diol, 3-thiopheneboronic acid can form a more stable five- or six-membered cyclic boronate ester. The generally accepted pathway involves the tetrahedral boronate anion reacting with the diol, a process significantly faster than the direct condensation of the neutral boronic acid. mdpi.com The stability of the resulting ester is influenced by the structure of the diol. Studies using isothermal titration calorimetry have quantified the binding affinity of 3-thiopheneboronic acid with various polyols, showing the highest binding enthalpy with sorbitol and fructose. mdpi.com

Another reaction of the boronic acid moiety is the formation of dimeric structures. For instance, 3-thiopheneboronic acid reacts with tridentate Schiff bases in a one-pot synthesis to yield dimeric boronates. These structures are characterized by the formation of ten-membered heterocyclic rings, stabilized by intramolecular N→B coordination bonds. scielo.br

| Reaction Type | Reactant(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Esterification | Diols (e.g., Fructose, Sorbitol) | Cyclic Boronate Ester | pH-dependent equilibrium; faster reaction via tetrahedral boronate anion. | mdpi.com |

| Dimerization | Tridentate Schiff bases | Dimeric Boronate | Forms ten-membered rings with intramolecular N→B coordination. | scielo.br |

The thiophene ring in 3-thiopheneboronic acid is an electron-rich aromatic system, though its reactivity can be influenced by the electron-withdrawing nature of the boronic acid group. The geometry of the thiophene ring, compared to a benzene (B151609) ring, can significantly alter reaction pathways. For example, studies on triene-conjugated diazo-compounds showed that replacing a benzene ring with a thiophene ring led to a complete change in the preferred reaction path. semanticscholar.org This was attributed to the different exocyclic bond angles in the thiophene derivative, which increased the distance between reacting groups and thus the activation energy for certain cycloaddition pathways. semanticscholar.org While this specific example involves subsequent catalytic steps, it highlights the intrinsic influence of the thiophene ring's structure on reactivity.

Reaction Mechanism Elucidation for 3-Thiopheneboronic Acid Transformations

Understanding the mechanistic pathways of reactions involving 3-thiopheneboronic acid is critical for optimizing reaction conditions and minimizing side products.

The Suzuki-Miyaura reaction is the most prominent application of 3-thiopheneboronic acid. ontosight.aimdpi.com The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄), forming a Pd(II) species. libretexts.orgchemrxiv.org

Transmetalation : This is often the rate-determining step. The boronic acid is activated by a base (like K₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species. mdpi.comacs.org This boronate then transfers its organic group (the 3-thienyl moiety) to the Pd(II) complex, displacing the halide. libretexts.org The transmetalation is proposed to proceed via intermediates containing a Pd-O-B linkage. chemrxiv.org

Reductive Elimination : The two organic groups on the palladium complex (the 3-thienyl group and the group from the organic halide) couple and are eliminated from the metal center, forming the final biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgchemrxiv.org

The higher stability of 3-thiopheneboronic acid compared to its 2-isomer allows for the use of lower catalyst loadings in some cases. researchgate.net

| Step | Description | Key Intermediates/Species | Reference |

|---|---|---|---|

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst. | Pd(0) complex, Pd(II)-halide complex | libretexts.orgchemrxiv.org |

| Transmetalation | The base-activated boronic acid transfers the thienyl group to the Pd(II) complex. | Boronate anion, Pd(II)-diorganyl complex | libretexts.orgchemrxiv.org |

| Reductive Elimination | The coupled product is released, regenerating the Pd(0) catalyst. | Biaryl product, Pd(0) complex | libretexts.orgchemrxiv.org |

Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product.

Protodeboronation : This is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, converting the boronic acid back to the parent heterocycle (thiophene). mdpi.comwikipedia.org This process is essentially a protonolysis of the boronic acid. wikipedia.org The propensity for protodeboronation is highly dependent on reaction conditions such as temperature and pH. wikipedia.orgclockss.org For instance, high temperatures (100 °C) can promote the hydrolysis of arylboronic acids, which is a competing side reaction. clockss.org

Mechanistic studies have shown that different pathways for protodeboronation exist. In aqueous media, the reaction can be catalyzed by either acid or base. wikipedia.org A metal-free, acid-promoted protodeboronation has been described, where acetic acid promotes the reaction at elevated temperatures. rsc.org Density functional theory (DFT) studies of this process suggest a mechanism involving an intermolecular metathesis via a four-membered ring transition state. rsc.org The reaction is generally slower for arylboronic acids bearing strong electron-withdrawing groups. rsc.org

Dimerization : Homocoupling or dimerization of 3-thiopheneboronic acid can occur, leading to the formation of 3,3'-bithiophene. This is often observed as a side-product in Suzuki-Miyaura reactions. mdpi.com The formation of such dimers competes with the intended cross-coupling reaction, thereby lowering the yield of the desired unsymmetrical biaryl. mdpi.com

Applications of 3 Thiopheneboronic Acid in Polymer Science and Advanced Materials

3-Thiopheneboronic acid serves as a versatile building block in the development of advanced functional materials, particularly in the realm of polymer science. Its unique combination of a thiophene (B33073) ring, a key component in many conductive polymers, and a reactive boronic acid group allows for the creation of novel polymers with tailored properties and functionalities. These materials are explored for a range of applications, from electronics to sensing and composite materials.

Applications in Chemical and Biosensing

Design and Fabrication of 3-Thiopheneboronic Acid-Based Sensors

The design of sensors based on 3-TBA leverages the specific chemical reactivity of the boronic acid moiety and the electrochemical properties of the thiophene (B33073) unit. This combination enables the creation of highly selective and sensitive sensing platforms for a variety of analytes.

Electrochemical Sensors and Biosensors

Electrochemical sensors utilizing 3-TBA offer a promising avenue for the detection of biologically relevant molecules. These sensors translate the chemical interaction between the sensor and the analyte into a measurable electrical signal.

The core sensing mechanism of 3-TBA-based electrochemical sensors relies on the reversible covalent bonding between the boronic acid group and compounds containing cis-diol functionalities. nih.gov This interaction is particularly useful for detecting saccharides and other biologically important molecules that possess this structural feature. nih.gov In an aqueous environment, boronic acid exists in equilibrium with the corresponding diol-boronate complexes. mdpi.com The binding affinity is pH-dependent, with the interaction being more favorable in alkaline solutions where a cyclic boronate ester is formed. nih.govnih.gov This pH sensitivity allows for tunable control over the sensor's response. The binding event alters the electrochemical properties at the electrode surface, leading to a detectable change in the electrochemical signal, which can be used for quantification of the analyte. nih.gov

To enhance the performance of 3-TBA-based sensors, it is often integrated with conducting polymers and nanomaterials.

Poly(3-thiopheneboronic acid) films: 3-TBA can be electrochemically polymerized to form a conducting polymer film, Poly(3-thiopheneboronic acid) (P3TBA), directly on an electrode surface. nih.govresearchgate.net This film serves a dual purpose: the boronic acid groups act as recognition sites for analytes, while the polythiophene backbone provides the necessary conductivity for signal transduction. nih.gov The electropolymerization process allows for the creation of thin, uniform films with controlled thickness. mdpi.com These P3TBA films have been successfully used to fabricate conductometric sensors for glucose and other diol-containing compounds. nih.gov

Gold Nanoparticles (AuNPs) and Multi-walled Carbon Nanotubes (MWCNTs): The incorporation of nanomaterials such as AuNPs and MWCNTs can significantly improve the sensitivity and stability of the sensors. conicet.gov.armdpi.com AuNPs can be functionalized with boronic acid derivatives and immobilized on electrode surfaces, providing a high surface area for analyte interaction and enhancing the electrochemical signal. conicet.gov.arconicet.gov.ar Similarly, the high conductivity and large surface area of MWCNTs make them excellent platforms for the development of hybrid sensing materials. mdpi.commdpi.com The combination of AuNPs and MWCNTs with boronic acid functionalization has been shown to create a synergistic effect, leading to improved catalytic detection and robust immobilization of biomolecules like enzymes. conicet.gov.arconicet.gov.ar

| Component | Role in Sensor Enhancement | Example Application |

| Poly(3-thiopheneboronic acid) (P3TBA) | Acts as both recognition layer and signal transducer. | Conductometric glucose sensor. nih.gov |

| Gold Nanoparticles (AuNPs) | Increases surface area and enhances electrochemical signal. | Glucose biosensor with supramolecular immobilization of glucose oxidase. conicet.gov.arconicet.gov.ar |

| Multi-walled Carbon Nanotubes (MWCNTs) | Improves conductivity and provides a stable platform for immobilization. | Hybrid nanomaterial for synergistic catalytic detection. conicet.gov.arconicet.gov.ar |

Molecularly imprinted polymers (MIPs) are synthetic receptors designed to selectively bind a target molecule. 3-TBA is an effective functional monomer for creating MIPs aimed at detecting analytes with cis-diol groups. patsnap.comcore.ac.uk In the imprinting process, 3-TBA is polymerized in the presence of the template molecule (the analyte). patsnap.com The boronic acid groups of 3-TBA interact with the template, and after polymerization and removal of the template, cavities are formed that are complementary in shape and functionality to the analyte. patsnap.commdpi.com This approach has been successfully used to develop electrochemical sensors for molecules like epinephrine, where a MIP film is electropolymerized onto a glassy carbon electrode. patsnap.comencyclopedia.pub The resulting MIP-based sensor demonstrates high selectivity for the target analyte. bham.ac.uk

Optical and Fluorescence-Based Sensing Platforms

3-Thiopheneboronic acid and its derivatives are also employed in the development of optical and fluorescence-based sensors. These sensors rely on changes in their optical properties, such as fluorescence intensity, upon binding to an analyte. mdpi.commdpi.comrsc.org For instance, a polythiophene derivative bearing boronic acid groups can act as a fluorescent probe for the detection of adenosine triphosphate (ATP). mdpi.com The interaction between the boronic acid and the ribose part of ATP can lead to a detectable change in the fluorescence of the polymer. This method offers high sensitivity and selectivity for the target molecule. mdpi.com

Chemoresistive and Other Transduction Mechanisms

Chemoresistive sensors operate by measuring the change in electrical resistance of the sensing material upon exposure to an analyte. nih.govmdpi.commdpi.com Conducting polymers like P3TBA are suitable materials for chemoresistive sensors due to their inherent conductivity. nih.govresearchgate.netnih.gov When the sensor is exposed to an analyte that binds to the boronic acid groups, the conductivity of the polymer film is altered, resulting in a measurable change in resistance. mdpi.com This change in resistance can be correlated to the concentration of the analyte. This sensing modality offers a simple yet effective way to detect various compounds.

Analyte Recognition and Selectivity in 3-Thiopheneboronic Acid Sensors

The utility of 3-Thiopheneboronic acid (3-TBA) in chemical and biosensing applications stems from the unique ability of its boronic acid group to form reversible covalent bonds with compounds containing cis-diol functionalities. This interaction forms the basis for the selective recognition of a wide range of analytes.

Glycated Hemoglobin (HbA1c): 3-TBA-based sensors are pivotal in the management of diabetes through the monitoring of glycated hemoglobin (HbA1c) levels. mdpi.com These sensors often utilize a self-assembled monolayer (SAM) of 3-TBA on a gold electrode. The boronic acid selectively binds to the cis-diol groups present in the glucose portion of HbA1c. nih.govresearchgate.net This binding event can be detected electrochemically, for instance, by measuring the change in impedance at the electrode surface. The amount of HbA1c bound to the sensor is proportional to the change in the charge-transfer resistance. researchgate.net This label-free approach offers a direct and sensitive method for HbA1c determination. nih.gov

Saccharides: The inherent affinity of boronic acids for the cis-1,2- and -1,3-diols found in saccharides makes 3-TBA a valuable component in sugar sensors. nih.gov The reversible formation of cyclic boronate esters upon binding with saccharides can be transduced into a detectable signal, often through fluorescence or electrochemical changes. nih.govacs.org The selectivity and sensitivity of these sensors can be tuned by modifying the pH, as the binding affinity is pH-dependent. acs.org For example, poly(3-thienylboronic acid) nanoparticles have demonstrated the ability to interact with saccharides, with the binding affinity increasing at a more alkaline pH. acs.org

Dopamine and Epinephrine: While direct electrochemical detection of dopamine and epinephrine can be challenging due to their similar structures and coexistence in biological samples, various modified electrodes have been developed to enhance selectivity and sensitivity. nih.gov Although not always the primary recognition element, boronic acid derivatives can play a role in molecularly imprinted polymers for the selective detection of these catecholamines. The principle relies on creating specific recognition sites for the target molecules.

Below is an interactive table summarizing the detection of various biomolecules using boronic acid-based sensors.

| Analyte | Sensor Type | Principle of Detection | Key Findings |

| Glycated Hemoglobin (HbA1c) | Electrochemical Impedance Spectroscopy | Selective binding of 3-TBA to cis-diol groups of HbA1c, altering the charge-transfer resistance at the electrode surface. nih.govresearchgate.net | Offers a label-free and direct method for HbA1c quantification. nih.gov |

| Saccharides | Fluorescence, Electrochemical | Reversible formation of cyclic boronate esters between 3-TBA and cis-diols of saccharides, leading to a change in fluorescence or electrochemical signal. nih.govacs.org | The binding affinity and sensor response are pH-dependent. acs.org |

| Dopamine | Electrochemical | Molecularly imprinted polymers incorporating boronic acid functionalities create selective binding sites for dopamine. | Enables sensitive and selective detection in the presence of potential interferences. |

| Epinephrine | Electrochemical | Similar to dopamine, molecularly imprinted polymers with boronic acid can be designed for epinephrine recognition. | Allows for the simultaneous determination of dopamine and epinephrine. |

The application of 3-Thiopheneboronic acid in environmental monitoring is an emerging area of research. Its ability to interact with diol-containing organic compounds makes it a candidate for detecting certain harmful organic substances. For instance, sensors based on boronic acid functionalized materials could potentially be developed for the detection of specific pollutants in water or air. The principle of detection would rely on the selective binding of the boronic acid group to the target organic molecule, leading to a measurable change in the sensor's properties.

Performance Metrics and Advanced Sensor Development

The effectiveness of 3-Thiopheneboronic acid sensors is evaluated based on several key performance metrics. Continuous advancements in sensor design aim to improve these parameters for practical applications.

Sensitivity refers to the magnitude of the sensor's response to a change in analyte concentration. For 3-TBA based electrochemical sensors, this is often reflected in the change in current or impedance per unit of analyte concentration. The sensitivity of these sensors can be enhanced by using nanomaterials to increase the electrode's surface area.

Selectivity is the ability of the sensor to detect the target analyte in the presence of other potentially interfering species. The high selectivity of 3-TBA sensors for cis-diol containing molecules is a significant advantage. nih.gov

Detection Limit is the lowest concentration of an analyte that can be reliably detected. For HbA1c sensors utilizing 3-TBA, detection limits as low as 1 ng/µL have been reported. researchgate.net For dopamine and epinephrine, detection limits in the nanomolar to micromolar range have been achieved with various modified electrodes. researchgate.net

The following table provides a comparative overview of the performance metrics for different analytes.

| Analyte | Sensitivity | Selectivity | Detection Limit |

| Glycated Hemoglobin (HbA1c) | High, dependent on electrode modification | High for cis-diol containing molecules nih.gov | As low as 1 ng/µL researchgate.net |

| Saccharides | Varies with pH and sensor design | Good, based on boronic acid-diol interaction | Dependent on the specific saccharide and detection method |

| Dopamine | High, enhanced by nanomaterials | Good, especially with molecular imprinting | 0.014 µM to 0.34 nM researchgate.netmdpi.com |

| Epinephrine | High, similar to dopamine | Good, enabling simultaneous detection with dopamine | 0.61 nM researchgate.net |

Stability refers to the ability of the sensor to maintain its performance over time. For 3-TBA sensors, the stability of the self-assembled monolayer on the electrode surface is crucial. Studies have shown good short-term stability for HbA1c determination. researchgate.net

Reproducibility is the consistency of the sensor's measurements when repeated under the same conditions. Good reproducibility is essential for reliable and accurate analysis.

There is a growing trend towards the miniaturization of biosensors for point-of-care (POC) testing. researchgate.netfao.org Miniaturized devices offer several advantages, including portability, low sample volume requirements, and rapid analysis. medicaldesignbriefs.com 3-Thiopheneboronic acid-based sensors are well-suited for integration into miniaturized platforms, such as microfluidic devices. azosensors.com This integration can lead to the development of low-cost, portable devices for a variety of applications, from diabetes monitoring to environmental testing. researchgate.net The use of 3D printing and other advanced fabrication techniques is further accelerating the development of these miniaturized POC devices. nih.gov

Computational and Theoretical Investigations of 3 Thiopheneboronic Acid

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the molecular properties of 3-Thiopheneboronic acid at the electronic level. These computational methods are essential for understanding its structure, reactivity, and spectroscopic characteristics.

Studies on related thiophene-based organic molecules and boronic acids reveal common computational approaches. Typically, geometries are optimized using methods like the B3LYP functional with a 6-31G(d) basis set. e3s-conferences.org Such calculations for 3-Thiopheneboronic acid would reveal the planarity of the thiophene (B33073) ring and the geometry of the boronic acid group. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial. For conjugated systems like thiophenes, the HOMO is often distributed along the π-system of the ring, while the LUMO's location indicates regions susceptible to nucleophilic attack. The energy gap between HOMO and LUMO is a key determinant of the molecule's electronic excitation properties and reactivity. e3s-conferences.org

Natural Bond Orbital (NBO) analysis is another technique employed to understand bonding in detail. For boronic acids, NBO analysis has been used to investigate the nature of the boron-oxygen bonds, revealing significant dative pπ-pπ bonding contributions. researchgate.net In 3-Thiopheneboronic acid, this would involve examining the interactions between the empty p-orbital of the boron atom and the lone pairs of the oxygen atoms, as well as the electronic interplay between the boronic acid group and the thiophene ring. The electron-withdrawing nature of the boronic acid group influences the electron density of the thiophene ring, which can be quantified through calculated atomic charges and molecular electrostatic potential maps. nih.govdiva-portal.org DFT calculations on thiophene itself have shown excellent agreement with experimental data for ionization energies and electron affinities, validating the use of these methods for thiophene derivatives. researchgate.net

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic data of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP functional), is a standard approach for computing NMR spectra. nih.govnih.gov Studies on similar molecules like 3-fluorophenylboronic acid have demonstrated good agreement between GIAO-calculated and experimental NMR chemical shifts recorded in solvents like DMSO. nih.gov For 3-Thiopheneboronic acid, such calculations would predict the chemical shifts for the protons and carbons of the thiophene ring and the hydroxyl protons of the boronic acid group. The accuracy of these predictions can be high enough to help assign ambiguous peaks in experimental spectra or to distinguish between different isomers or conformers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. researchgate.net By calculating the electronic excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). e3s-conferences.org For 3-Thiopheneboronic acid, the electronic transitions would likely involve π-π* transitions within the thiophene ring. The choice of functional and basis set is critical for accuracy. Computational studies on related phenylboronic acids have successfully predicted their UV-Vis spectra, showing how substituents affect the absorption bands. nih.govresearchgate.net Machine learning and graph neural network models are also emerging as powerful tools for predicting UV-Vis spectra from molecular structures, offering a faster alternative to TD-DFT for large-scale screening. chalmers.senih.govuta.edu

Computational methods are used to determine the thermochemical properties of molecules, such as their enthalpies of formation, which are crucial for understanding their stability and reactivity. High-level ab initio methods like the Gaussian-n (G3, G4) theories are often employed for accurate energy calculations. nih.govdntb.gov.ua

For thiophene derivatives, computational studies have successfully determined gas-phase enthalpies of formation that are in excellent agreement with experimental results obtained from combustion calorimetry. nih.gov These calculations often involve using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to reduce computational errors. A similar approach for 3-Thiopheneboronic acid would involve calculating its standard enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°). This data provides insight into the molecule's intrinsic stability. The relative stability of different conformers, for instance, those arising from the rotation of the B(OH)₂ group, can also be assessed by comparing their computed energies.

Molecular Dynamics and Simulation Approaches

Molecular dynamics (MD) simulations and other simulation techniques allow for the study of the dynamic behavior of 3-Thiopheneboronic acid and its polymers, including their interactions with complex biological systems.

Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that makes them interesting for interacting with biological macromolecules like proteins and enzymes.

Interaction with Insulin: Molecular docking and MD simulations are key computational tools for investigating how small molecules like boronic acids interact with proteins such as insulin. chemrxiv.org Docking studies can predict the preferred binding pose and binding energy of a ligand in the active site of a protein. A computational study investigating the interaction between various boronic acids and insulin used the iGemDock tool to screen for stabilizing agents. chemrxiv.org The stability of the protein-ligand complex is determined by interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions. chemrxiv.org In this study, 3-Thiopheneboronic acid was evaluated alongside other derivatives, and its binding energy was calculated.

| Compound | Total Energy (kcal/mol) | Van der Waals Energy (kcal/mol) | Hydrogen Bonding Energy (kcal/mol) |

|---|---|---|---|

| 3-Thiopheneboronic Acid | -47.53 | -41.83 | -5.70 |

| 3-Furylboronic Acid | -47.48 | -32.08 | -15.40 |

| 3-Benzyloxy Phenyl Boronic Acid | -71.00 | -64.84 | -6.16 |

Following docking, MD simulations can be performed to assess the stability of the docked complex over time in a simulated physiological environment. researchgate.netpharmacoj.com These simulations track the movements of every atom in the system, providing insights into conformational changes and the persistence of key intermolecular interactions. researchgate.netmdpi.com

Interaction with Enzymes: Molecular docking is also widely used to study how molecules inhibit enzymes. plos.orgmdpi.com Boronic acids are known inhibitors of various enzymes, particularly serine proteases. Computational studies on thiophene-based compounds have explored their binding to enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing good binding affinities and identifying key interactions in the active site. researchgate.net For 3-Thiopheneboronic acid, docking studies would likely investigate its interaction with the catalytic serine residue in the active site of target enzymes, where the boron atom can form a tetrahedral adduct. frontiersin.org These in silico investigations are crucial for designing novel enzyme inhibitors and understanding their mechanism of action. plos.org

Atomistic molecular dynamics simulations are used to study the structure and dynamics of polymers. While specific simulation studies on poly(3-thiopheneboronic acid) are not widely reported, research on the closely related poly(3-hexylthiophene) (P3HT) provides a strong model for the expected behavior.

Simulations of P3HT chains in a vacuum or surrounded by an amorphous polymer matrix are used to investigate conformational stability. tue.nlnih.gov These studies show that individual polymer chains can adopt various conformations, including helical structures, bundles, and toroids, depending on temperature. tue.nlnih.gov At room temperature, a helical structure can be stable, while at higher temperatures, it tends to collapse. tue.nl MD simulations can track the evolution of the polymer's shape over time, providing insights into its flexibility and persistence length. For poly(3-thiopheneboronic acid), simulations would similarly explore the influence of the boronic acid side groups on the polymer backbone's conformation. The potential for intermolecular hydrogen bonding between the boronic acid groups could lead to unique self-assembly behaviors and morphologies compared to P3HT, which would significantly impact the material's properties.

Reaction Mechanism Predictions and Computational Catalyst Design

Elucidating Mechanistic Pathways of Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry, proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies, primarily using Density Functional Theory (DFT), have been crucial in mapping the energy landscapes of these steps for various substrates.

The generally accepted steps in the catalytic cycle for a hypothetical Suzuki-Miyaura coupling of 3-thiopheneboronic acid with an aryl halide (Ar-X) are as follows:

Oxidative Addition: A low-valent palladium(0) catalyst, typically bearing phosphine ligands, reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation: The 3-thienyl group is transferred from the boron atom to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the boronic acid.

Reductive Elimination: The two organic moieties on the palladium(II) complex couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst.

DFT calculations on model systems have provided detailed energetic data for each of these steps, though specific values for 3-thiopheneboronic acid are not widely reported in dedicated studies. The table below illustrates typical energy barriers for the key steps in a generic Suzuki-Miyaura reaction, which can be considered as a baseline for understanding the reaction of 3-thiopheneboronic acid.

| Catalytic Step | Intermediate/Transition State | Typical Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | Ar-Pd(II)-X | 10 - 20 |

| Transmetalation | [Ar-Pd(II)-Thienyl] | 15 - 25 |

| Reductive Elimination | Ar-Thienyl | 5 - 15 |

Note: These are generalized values and can vary significantly based on the specific reactants, catalyst, ligands, and solvent system.

Rational Design of Catalysts and Ligands for Thiopheneboronic Acid Reactions

Computational chemistry plays a pivotal role in the rational design of catalysts and ligands to enhance the efficiency and selectivity of cross-coupling reactions. By modeling the transition states of the catalytic cycle, researchers can identify structural features of ligands that lower activation barriers and promote desired reaction pathways.

For Suzuki-Miyaura reactions involving heterocyclic boronic acids like 3-thiopheneboronic acid, the choice of ligand is critical. The electron-rich nature of the thiophene ring can influence its interaction with the metal center. Computational studies have shown that bulky, electron-donating phosphine ligands are often effective in promoting the oxidative addition and reductive elimination steps.

A study on the efficient Suzuki-Miyaura coupling of various heterocyclic substrates, including those derived from thiophene, highlighted the importance of a rational reaction design. The key to high activity was found to be a combination of factors including the use of an electron-rich and sterically demanding phosphine ligand.

The table below summarizes key parameters considered in the computational design of phosphine ligands for Suzuki-Miyaura coupling reactions.

| Ligand Parameter | Desired Property for Efficient Catalysis | Rationale |

| Cone Angle (Steric Bulk) | Large | Promotes reductive elimination and stabilizes the active monoligated Pd(0) species. |

| Tolman Electronic Parameter (Electron Donating Ability) | Low (more electron-donating) | Facilitates oxidative addition. |

| Bite Angle (for bidentate ligands) | Wide | Can influence the ease of reductive elimination. |

Through systematic in silico screening of various ligand architectures, computational chemists can predict which ligands are most likely to be successful for a given substrate, such as 3-Thiopheneboronic acid. This predictive power accelerates the discovery of new and improved catalytic systems, reducing the need for extensive experimental screening.

Perspectives in Medicinal Chemistry Research Involving Thiophene Boronic Acids

Role of Thiophene (B33073) Boronic Acid Derivatives in Drug Discovery

The thiophene ring is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities. nih.gov It is a five-membered sulfur-containing heterocycle that is considered a bioisostere of the benzene (B151609) ring, meaning it has similar physical and chemical properties, allowing it to interact with a wide range of biological targets. nih.govnih.gov The versatility and synthetic accessibility of the thiophene scaffold have made it a cornerstone in the development of novel therapeutic agents. nih.govresearchgate.net

3-Thiopheneboronic acid is a crucial building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orgsigmaaldrich.com This reaction allows for the formation of carbon-carbon bonds, enabling the combination of the thiophene ring with other aromatic or aliphatic structures to create complex molecules with potential therapeutic value. sigmaaldrich.commdpi.com

The synthesis of biologically active compounds often involves multi-step processes where 3-thiopheneboronic acid serves as a key intermediate. For instance, it is used in the synthesis of porphyrins that act as telomerase inhibitors and in the preparation of 1,4-disubstituted imidazoles with potential antibacterial properties. chemicalbook.com The general synthetic utility is highlighted by its role in creating diverse molecular libraries for screening against various diseases. derpharmachemica.comderpharmachemica.com Common synthetic routes to thiophene derivatives include the Paal-Knorr thiophene synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with a sulfur source, and the Gewald synthesis for producing 2-aminothiophenes. derpharmachemica.com

Table 1: Selected Biologically Active Compounds Synthesized Using Thiophene Derivatives

| Compound Class | Synthetic Application of Thiophene Precursor | Potential Biological Activity |

| Porphyrins | Intermediate in multi-step synthesis | Telomerase Inhibition |

| 1,4-Disubstituted Imidazoles | Key building block for imidazole core | Antibacterial |

| Thiophene Carboxamides | Scaffold for derivatization | Anticancer |

| 2-Butylthiophene derivatives | Raw material for synthesis | Anticancer agents |

| 2-Octylthiophene derivatives | Raw material for synthesis | Anti-atherosclerotic agents |

Exploration of Thiophene-Based Scaffolds in Medicinal Chemistry

The thiophene nucleus is considered a "privileged scaffold" in drug discovery because its derivatives have demonstrated a wide spectrum of pharmacological activities. nih.gov Thiophene-containing compounds have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govresearchgate.netnih.gov The aromatic and planar nature of the thiophene ring facilitates binding to various receptors and enzymes. mdpi.com Furthermore, the sulfur atom in the ring can participate in hydrogen bonding and other non-covalent interactions, enhancing drug-receptor binding affinity. nih.gov

The lipophilicity of the thiophene moiety can also contribute to improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier, which is essential for drugs targeting neurological disorders. nih.gov Analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that 26 drugs contain a thiophene ring, spanning multiple therapeutic categories including anti-inflammatory drugs, anticancer agents, and treatments for neurological conditions. nih.gov

Table 2: Examples of FDA-Approved Drugs Containing a Thiophene Scaffold

| Drug Name | Therapeutic Class |

| Oliceridine | Inflammation |

| Tiaprofenic acid | Inflammation |

| Tinoridine | Inflammation |

| Tenoxicam | Inflammation |

| Suprofen | Inflammation |

Boronic Acid Functional Group in Biological Interactions

Boronic acids, characterized by the R-B(OH)₂ functional group, act as Lewis acids. wikipedia.org A unique feature of this group is its ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and glycoproteins. wikipedia.org This reactivity is central to their biological applications.

The boronic acid moiety is a key component in a class of potent enzyme inhibitors. researchgate.net The boron atom can form a stable, tetrahedral covalent adduct with nucleophilic residues, such as serine, in the active site of an enzyme. nih.govnih.gov This mechanism is particularly effective against serine proteases, where the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis. researchgate.netnih.gov The formation of this covalent complex effectively blocks the enzyme's catalytic activity. nih.gov

The covalent inhibition by boronic acids is typically a two-step process: initial non-covalent binding to form an enzyme-inhibitor complex, followed by the formation of a reversible covalent bond between the boron atom and the enzyme's active site nucleophile. nih.gov A prominent example is Bortezomib (Velcade), a dipeptidyl boronic acid that was the first proteasome inhibitor approved for cancer therapy. wikipedia.orgnih.gov The boron atom in Bortezomib is crucial for blocking proteasomes that would otherwise degrade proteins involved in cell cycle regulation. wikipedia.org

Table 3: Enzyme Classes Targeted by Boronic Acid Inhibitors

| Enzyme Class | Mechanism of Inhibition | Example Inhibitor |

| Proteasomes | Covalent binding to active site threonine | Bortezomib |

| Serine Proteases | Formation of tetrahedral adduct with active site serine | Various experimental inhibitors |

| Metallo-β-Lactamases | Covalent adduct formation with catalytic hydroxide anion | Experimental boronic acids |

| Acyl-protein Thioesterases | Binding to active site serines | Experimental boronic acid derivatives |

Recognition of Saccharides and Glycoproteins for Therapeutic or Diagnostic Applications

Boronic acids can reversibly bind to the cis-1,2- and -1,3-diols found in saccharides to form stable five- or six-membered cyclic boronate esters. nih.gov This interaction is pH-dependent and forms the basis for developing sensors for saccharide detection, which is particularly relevant for monitoring glucose levels in diabetes management. researchgate.net

This recognition capability extends to glycoproteins, which are proteins decorated with complex carbohydrate chains (glycans). tennessee.edu Altered glycosylation patterns on cell surfaces are a hallmark of many diseases, including cancer. tennessee.edu Boronic acid-based materials can be designed to selectively bind to these aberrant glycans, enabling their use as diagnostic tools or for targeted drug delivery. researchgate.nettennessee.edu By creating multivalent boronic acid structures, where multiple boronic acid groups are presented on a single scaffold, the avidity and selectivity for specific glycoproteins can be significantly enhanced. tennessee.edu This multivalent approach mimics the natural interactions between lectins and carbohydrates, leading to applications in selective cell labeling and the development of "boronolectins" for therapeutic targeting. researchgate.net

Strategies for Enhancing Bioactivity and Selectivity of Thiophene Boronic Acid Analogues

Enhancing the therapeutic potential of thiophene boronic acid analogues involves several key strategies aimed at improving their potency, selectivity, and pharmacokinetic properties.

One primary approach is through structural modification and structure-activity relationship (SAR) studies . nih.goveurekaselect.com By systematically altering the substituents on the thiophene ring, medicinal chemists can optimize interactions with the target protein. nih.govmdpi.com For example, introducing specific functional groups can enhance binding affinity, improve solubility, or modulate the electronic properties of the molecule to fine-tune its reactivity. nih.gov

Another strategy involves leveraging the unique properties of the boronic acid group. The acidity (pKa) of the boronic acid can be tuned by adding electron-withdrawing or electron-donating groups to the thiophene scaffold. nih.gov This modification can optimize the formation of the covalent bond with the target enzyme under physiological pH conditions, thereby increasing inhibitory potency.

Finally, the development of prodrugs represents a valuable approach. The boronic acid can be temporarily masked as a boronate ester, which may improve stability, cell permeability, or oral bioavailability. Once inside the body or at the target site, the ester can be hydrolyzed to release the active boronic acid inhibitor.

By combining these strategies—rational scaffold design, modulation of boronic acid reactivity, multivalency, and prodrug approaches—researchers can develop highly potent and selective thiophene boronic acid derivatives for a range of therapeutic and diagnostic applications.

常见问题

Q. What are the key considerations for synthesizing 3-thiopheneboronic acid derivatives via Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction often employs 3-thiopheneboronic acid as a coupling partner for aryl halides. However, challenges arise due to its heteroaromatic structure, which can lead to low yields or side reactions like homocoupling. Key methodological factors include:

- Catalyst selection : Pd(PPh₃)₄ is commonly used, but alternative ligands (e.g., Buchwald ligands) may improve efficiency .

- Solvent systems : A mix of dimethoxyethane and water is typical, but surfactants (e.g., PEG-based) can stabilize reactive intermediates and reduce side products .

- Base optimization : K₂CO₃ or Na₂CO₃ are preferred for maintaining pH without decomposing the boronic acid .

Q. How should researchers handle and store 3-thiopheneboronic acid to ensure safety and stability?

- Hazard management : The compound’s Safety Data Sheet (SDS) highlights risks of respiratory irritation upon inhalation. Use fume hoods and personal protective equipment (PPE) during handling .

- Storage conditions : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent oxidation. Decomposition occurs above 162°C .

- First aid : Immediate rinsing with water is critical for skin contact, while artificial respiration may be needed for inhalation exposure .

Q. What analytical techniques are essential for characterizing 3-thiopheneboronic acid in synthetic workflows?

- Purity assessment : High-performance liquid chromatography (HPLC) coupled with UV-Vis detects impurities like homocoupled byproducts .

- Structural confirmation : ¹H/¹³C NMR (e.g., δ 7.5–8.0 ppm for thiophene protons) and mass spectrometry (e.g., [M+H]+ = 128.01) validate synthesis .

Advanced Research Questions

Q. Why does 3-thiopheneboronic acid exhibit limited reactivity in certain cross-coupling reactions, and how can this be mitigated?

- Mechanistic limitations : The electron-rich thiophene ring can destabilize Pd intermediates, leading to catalyst poisoning. Studies show that steric hindrance at the boron center reduces transmetallation efficiency .

- Mitigation strategies :

- Use additives like CsF to enhance boron electrophilicity .

- Optimize reaction temperature (e.g., reflux in dioxane/water) to accelerate oxidative addition .

Q. How does 3-thiopheneboronic acid influence interfacial properties in lithium-metal batteries, and what contradictions exist in reported data?

- Electrolyte additive role : It forms a stable solid-electrolyte interphase (SEI) by reacting with LiPF₆, reducing dendritic growth. XPS studies confirm sulfur-rich SEI layers improve ionic conductivity .

- Data contradictions : Some reports suggest excessive boron content (>2 wt%) increases impedance, while others highlight improved cycle life at higher concentrations. This discrepancy may stem from variations in electrolyte composition or cathode loading .

Q. What advanced methodologies can detect and quantify side reactions (e.g., homocoupling) in 3-thiopheneboronic acid-based syntheses?

- Chromatographic separation : GC-MS identifies homocoupled dimers (e.g., bis-thiophene derivatives) with retention times distinct from the target product .

- In-situ monitoring : Raman spectroscopy tracks boron-O vibrational modes (∼1,350 cm⁻¹) to detect intermediate decomposition .

Methodological Guidance for Data Interpretation

Q. How should researchers address contradictory results in electrochemical studies involving 3-thiopheneboronic acid?

- Variable control : Standardize parameters like electrode porosity, electrolyte volume, and cycling rates to isolate the compound’s effects .

- Multimodal characterization : Combine electrochemical impedance spectroscopy (EIS) with TEM to correlate SEI morphology with performance metrics .

Q. What computational tools can predict the reactivity of 3-thiopheneboronic acid in novel reaction systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。